ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate
Overview
Description
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate is used in scientific research for several purposes:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the structure-activity relationships of pyrrolidine derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxylic acid, 5-oxo-, ethyl ester
- 4-Pyridinecarboxylic acid, methyl ester
Uniqueness
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the 4-methyl-5-oxo- substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNCSUZFSPRCHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485124 | |
Record name | 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61334-14-3 | |
Record name | 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30485124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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